molecular formula C16H10Cl4O6S2 B14732483 But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) CAS No. 10421-62-2

But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate)

Cat. No.: B14732483
CAS No.: 10421-62-2
M. Wt: 504.2 g/mol
InChI Key: BAPXJVOKGJJEQU-UHFFFAOYSA-N
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Description

But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is a chemical compound characterized by its unique structure, which includes a but-2-yne backbone and two 2,5-dichlorobenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) typically involves the reaction of but-2-yne-1,4-diol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

    Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

    Cycloaddition Reactions: Diene compounds in the presence of heat or Lewis acids as catalysts.

Major Products Formed

    Substitution Reactions: Products include substituted but-2-yne derivatives.

    Reduction Reactions: Products include but-2-ene or butane derivatives.

    Cycloaddition Reactions: Products include various cyclic compounds depending on the diene used.

Scientific Research Applications

But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: Investigated for its potential use in the modification of biomolecules and drug development.

    Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) involves its ability to undergo various chemical transformations due to the presence of reactive alkyne and sulfonate groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution, reduction, and cycloaddition reactions, which are fundamental to its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    But-2-yne-1,4-diol: A precursor in the synthesis of But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate), known for its use in organic synthesis and material science.

    2,5-Dichlorobenzenesulfonyl Chloride: Another precursor, widely used in the synthesis of sulfonate esters and other derivatives.

    1,4-Butynediol: Similar in structure but lacks the sulfonate groups, used in the synthesis of various organic compounds.

Uniqueness

But-2-yne-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is unique due to the combination of its alkyne backbone and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.

Properties

CAS No.

10421-62-2

Molecular Formula

C16H10Cl4O6S2

Molecular Weight

504.2 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyloxybut-2-ynyl 2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C16H10Cl4O6S2/c17-11-3-5-13(19)15(9-11)27(21,22)25-7-1-2-8-26-28(23,24)16-10-12(18)4-6-14(16)20/h3-6,9-10H,7-8H2

InChI Key

BAPXJVOKGJJEQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)OCC#CCOS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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